molecular formula C12H11NO B6315337 2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE CAS No. 143074-75-3

2-HYDROXY-3-(3-METHYLPHENYL)PYRIDINE

Cat. No.: B6315337
CAS No.: 143074-75-3
M. Wt: 185.22 g/mol
InChI Key: SXIHWFMNXAJATB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methylphenyl)pyridine is a pyridine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a privileged structure in pharmacology, the pyridine ring is a key component in over 7,000 existing drug molecules and clinical candidates . This particular derivative is intended for use in research and development applications only, strictly within laboratory settings. Pyridine derivatives are extensively investigated for their broad spectrum of biological activities. Researchers utilize these scaffolds in developing novel therapeutic agents with antibacterial , antiviral , and anticancer properties . The presence of the pyridine nitrogen is crucial, as it is often protonated in enzyme active sites, facilitating resonance stabilization of carbanionic intermediates and influencing biological activity . The compound is classified as For Research Use Only (RUO). It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use, and must not be incorporated into foods, drugs, cosmetics, or consumer products. This product is handled by qualified technical professionals in appropriate laboratory facilities. All customer orders are subject to verification, and residential address shipping is not permitted.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHWFMNXAJATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473733
Record name 3-(3-methylphenyl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-75-3
Record name 3-(3-methylphenyl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

A typical synthesis begins with 3-bromo-2-hydroxypyridine as the core substrate. The bromine atom at position 3 serves as the electrophilic partner for coupling with 3-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to yield the coupled product.

Key Optimization Parameters:

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures complete conversion while minimizing costs.

  • Solvent System : A mixture of toluene/ethanol (4:1) enhances boronic acid solubility and reaction homogeneity.

  • Temperature : Reactions conducted at 80–90°C for 12–18 hours achieve yields exceeding 75%.

Case Study: Large-Scale Synthesis

In a representative procedure, 3-bromo-2-hydroxypyridine (10 mmol) and 3-methylphenylboronic acid (12 mmol) were reacted under the above conditions, affording the target compound in 78% yield after column chromatography. Impurities, primarily stemming from protodeboronation byproducts, were mitigated by incremental boronic acid addition.

Grignard Reagent-Mediated Arylations

Grignard reactions provide an alternative route to install the 3-methylphenyl group via nucleophilic addition to a suitably activated pyridine derivative.

Substrate Activation and Reaction Dynamics

2-Hydroxypyridine-3-carbaldehyde undergoes nucleophilic attack by 3-methylphenylmagnesium bromide , forming a secondary alcohol intermediate. Subsequent dehydration (via acidic workup) and aromatization yield the desired product.

Critical Considerations:

  • Directing Groups : The hydroxyl group at position 2 facilitates regioselective attack at position 3 by coordinating the Grignard reagent.

  • Solvent Choice : Anhydrous tetrahydrofuran (THF) prevents premature quenching of the Grignard reagent.

  • Temperature Control : Reactions maintained at −10°C to 0°C minimize side reactions.

Yield Optimization and Challenges

Initial attempts yielded suboptimal results (45–50%) due to competing aldol condensation of the aldehyde. Introducing bulky Lewis acids (e.g., MgBr₂) suppressed this pathway, elevating yields to 65%. However, scalability remains constrained by the hygroscopic nature of Grignard reagents and stringent anhydrous requirements.

Cyclization Strategies: Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring de novo, integrating both substituents during cyclization. This one-pot approach involves condensing 3-methylacetophenone with ammonium acetate and malononitrile under acidic conditions.

Mechanistic Insights

The reaction proceeds through enamine formation between acetophenone and ammonium acetate, followed by Michael addition with malononitrile. Cyclization and subsequent oxidation yield the aromatic pyridine core.

Advantages:

  • Atom Economy : All reactants contribute to the final product.

  • Regioselectivity : The electron-donating methyl group directs cyclization to position 3.

Limitations:

  • Functional Group Tolerance : Strongly acidic conditions (e.g., H₂SO₄) may degrade sensitive substituents.

  • Byproduct Formation : Unreacted malononitrile necessitates extensive purification.

Industrial Feasibility

Pilot-scale trials achieved 60% yields using continuous-flow reactors, reducing residence times and improving heat dissipation. This method is particularly viable for bulk production despite moderate yields.

Directed C-H Functionalization

Emerging methodologies leveraging transition-metal-catalyzed C-H activation enable direct arylation of 2-hydroxypyridine without pre-functionalization.

Catalytic Systems and Selectivity

Employing Pd(OAc)₂ with 2,2'-bipyridine as a ligand facilitates ortho-directed C-H coupling with 3-methylphenyl iodide . The hydroxyl group acts as a directing group, positioning the catalyst proximal to position 3 for selective arylation.

Reaction Conditions:

  • Catalyst : 5 mol% Pd(OAc)₂, 10 mol% ligand.

  • Oxidant : Ag₂CO₃ (2 equiv) regenerates Pd(II) from Pd(0).

  • Solvent : Dimethylacetamide (DMA) at 120°C for 24 hours.

Efficiency and Scope

This method achieved 70% yield with excellent regioselectivity (>95:5). However, stoichiometric silver use raises cost concerns for industrial applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Suzuki-Miyaura Coupling78High regioselectivity, mild conditionsRequires pre-functionalized substrate
Grignard Arylation65Direct introduction of aryl groupHygroscopic reagents, low scalability
Kröhnke Cyclization60Atom-economical, one-pot synthesisAcidic conditions, byproduct formation
C-H Functionalization70No pre-functionalization, high selectivityExpensive oxidants, high temperatures

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC and NMR spectroscopy.

Notable Spectral Data:

  • ¹H NMR (CDCl₃) : δ 8.42 (d, J=5.1 Hz, 1H, H-6), 7.55–7.20 (m, 4H, aryl-H), 6.89 (dd, J=5.1, 1.8 Hz, 1H, H-5), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N stretch) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(3-methylphenyl)pyridine.

    Reduction: Formation of 2-amino-3-(3-methylphenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming hydrogen bonds and hydrophobic interactions with the active site residues . Additionally, it can modulate signaling pathways by interacting with cellular receptors and influencing gene expression .

Comparison with Similar Compounds

2-Ethyl-3-Hydroxy-6-Methylpyridine (CAS 2364-75-2)

  • Structure : Hydroxyl at position 3, ethyl at position 2, and methyl at position 4.
  • Molecular Formula: C₈H₁₁NO.
  • Applications : Widely used in pharmaceuticals (e.g., drug intermediates), agrochemicals, and fragrances due to its stability and reactivity .
  • Key Differences: The hydroxyl group at position 3 (vs. Ethyl and methyl substituents increase lipophilicity compared to the 3-methylphenyl group, which may enhance membrane permeability but reduce aromatic stacking interactions.

3-Hydroxy-6-Methylpyridine (Synonyms: 6-Methyl-3-pyridinol)

  • Structure : Hydroxyl at position 3, methyl at position 5.
  • Applications : Intermediate in organic synthesis and metal chelation.
  • Key Differences :
    • Positional isomerism (hydroxyl at position 3 vs. 2) significantly alters electronic properties. The meta-hydroxy configuration may reduce resonance stabilization compared to ortho-hydroxy derivatives.
    • Lack of a phenyl group limits π-π interactions, reducing utility in receptor-targeted drug design .

Piperazinylalkyl Pyridine Derivatives

  • Structure : Alkyl-linked piperazine and aryl/heteroaryl groups (e.g., 4-alkoxy-2-[2-hydroxy-3-(4-aryl-piperazinyl)-propyl]-6-methyl-pyrrolopyridinediones).
  • Pharmacological Relevance : Demonstrated affinity for serotonin and dopamine receptors, suggesting neuropharmacological applications .
  • Key Differences :
    • Piperazine moieties enhance water solubility and receptor binding, unlike the hydrophobic 3-methylphenyl group.
    • Complex synthesis pathways (e.g., multi-step alkylation) contrast with simpler aryl-substituted pyridines .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Substituents Molecular Formula Key Applications Notable Properties
2-Hydroxy-3-(3-methylphenyl)pyridine 2-OH, 3-(3-methylphenyl) C₁₂H₁₁NO Hypothesized: Drug intermediates High lipophilicity, aromatic interactions
2-Ethyl-3-hydroxy-6-methylpyridine 3-OH, 2-ethyl, 6-methyl C₈H₁₁NO Pharmaceuticals, agrochemicals Enhanced stability, moderate acidity
3-Hydroxy-6-methylpyridine 3-OH, 6-methyl C₆H₇NO Organic synthesis, chelation Limited π-π interactions, higher polarity
Piperazinylalkyl derivatives Alkyl-piperazine, aryl groups Varies Neuropharmacology High receptor affinity, water solubility

Research Findings and Implications

  • Biological Activity : Piperazinyl derivatives show serotonin receptor modulation, suggesting that the 3-methylphenyl group in the target compound might instead favor hydrophobic binding pockets (e.g., kinase inhibitors) .
  • Thermal and Chemical Stability : Ethyl and methyl substituents in 2-ethyl-3-hydroxy-6-methylpyridine improve thermal stability compared to phenyl-substituted derivatives, which may degrade under oxidative conditions .

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxy-3-(3-methylphenyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyridine precursors with aryl halides under catalytic conditions. For example, coupling 3-methylphenylboronic acid with a hydroxylated pyridine derivative using palladium catalysts (e.g., Suzuki-Miyaura coupling) . Key factors affecting yield include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Temperature : Optimized between 80–110°C to balance reaction rate and byproduct formation.
  • Solvent system : Use of toluene/ethanol mixtures (3:1 v/v) enhances solubility of aromatic intermediates .
    Table 1 : Comparison of reported synthesis routes:
MethodCatalystYield (%)Purity (HPLC)Reference
Suzuki-Miyaura couplingPd(PPh₃)₄72>98%
Nucleophilic aromatic substitutionCuI/1,10-phenanthroline6595%

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl at C2, methylphenyl at C3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out isotopic impurities .
  • Infrared (IR) spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • HPLC with UV detection : Quantify purity using C18 columns (acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar pyridine derivatives :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA: Not established; assume respiratory irritation risk).
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software suite :
  • Data collection : Cool crystals to 100 K to minimize thermal motion artifacts.
  • Structure refinement : SHELXL for least-squares optimization of positional and displacement parameters.
  • Validation : Check R-factor (<5%) and electron density maps for hydroxyl proton positions .
    Note : Conflicting NMR data (e.g., tautomerism) can be resolved via SC-XRD by confirming hydrogen-bonding networks .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
    Example : For analogous pyridines, TPSA >60 Ų correlates with blood-brain barrier exclusion .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-technique cross-validation : Compare NMR (solution state) with SC-XRD (solid state) to identify dynamic effects (e.g., rotamers) .
  • Isotopic labeling : Introduce ¹⁸O at the hydroxyl group to confirm its position via MS/MS fragmentation patterns .
  • Variable-temperature NMR : Monitor chemical shift changes to detect conformational flexibility .

Q. What are the challenges in optimizing this compound for catalytic applications?

  • Methodological Answer :
  • Coordination chemistry : Test metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺) via UV-vis titration; pyridine N and hydroxyl O are potential ligands .
  • Stability under reaction conditions : Assess thermal degradation via TGA/DSC and pH-dependent solubility .
    Table 2 : Catalytic performance in cross-coupling reactions:
Metal CatalystSubstrateConversion (%)Selectivity (%)Reference
Pd/2-hydroxyAryl bromide8592
Cu/2-hydroxyStyrene epoxidation6878

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